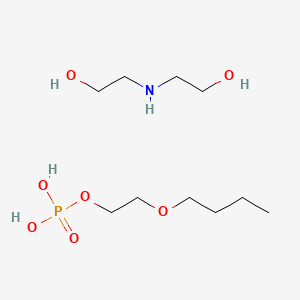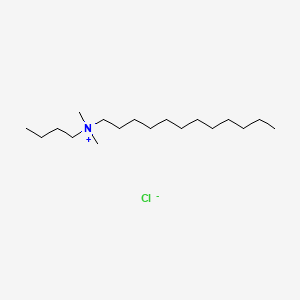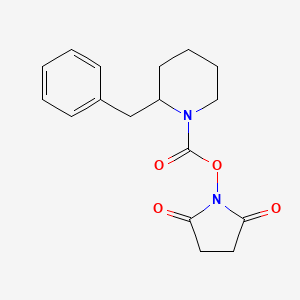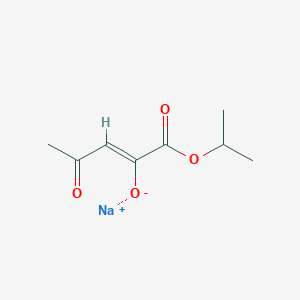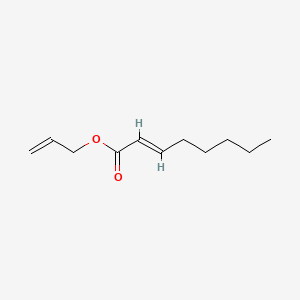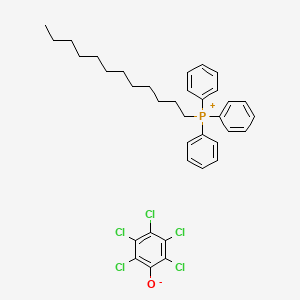
Pentaphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphonate is a chemical compound characterized by the presence of five phosphonate groups. Phosphonates are organophosphorus compounds containing C-PO(OH)2 or C-PO(OR)2 groups. These compounds are known for their stability and ability to form strong bonds with metal ions, making them useful in various applications, including water treatment, agriculture, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaphonate can be synthesized through several methods. One common approach involves the reaction of a suitable organic precursor with phosphorous acid (H3PO3) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the dealkylation of dialkyl phosphonates using acidic conditions or the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of industrially produced this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaphonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acids or phosphates.
Reduction: Reduction reactions can convert this compound to phosphines or other lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where one or more of its phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphates, phosphines, and various substituted phosphonates. These products have diverse applications in different fields, including agriculture, medicine, and materials science.
Wissenschaftliche Forschungsanwendungen
Pentaphonate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors and as probes for studying phosphorus metabolism in living organisms.
Medicine: this compound compounds are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Their ability to chelate metal ions makes them useful in medical imaging and as drug delivery agents.
Industry: In industry, this compound is used in water treatment to prevent scale formation and corrosion. It is also used in agriculture as a fertilizer additive to enhance phosphorus availability to plants.
Wirkmechanismus
The mechanism of action of pentaphonate involves its ability to form strong bonds with metal ions. This chelation process can inhibit the activity of metal-dependent enzymes, disrupt metal ion homeostasis in cells, and interfere with various biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and the structure of the this compound derivative used.
Vergleich Mit ähnlichen Verbindungen
Pentaphonate can be compared with other similar compounds, such as:
Phosphonic Acid: Like this compound, phosphonic acid contains phosphorus and oxygen atoms, but it has fewer phosphonate groups. Phosphonic acid is widely used in water treatment and as a chelating agent.
Phosphates: Phosphates are another class of phosphorus-containing compounds with different chemical properties and applications. They are commonly used in fertilizers and detergents.
Phosphines: Phosphines are organophosphorus compounds with a phosphorus atom bonded to three organic groups. They are used as ligands in catalysis and as reducing agents in organic synthesis.
This compound’s uniqueness lies in its multiple phosphonate groups, which enhance its chelating ability and stability, making it particularly useful in applications requiring strong metal ion binding.
Eigenschaften
CAS-Nummer |
24360-58-5 |
|---|---|
Molekularformel |
C36H40Cl5OP |
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
dodecyl(triphenyl)phosphanium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C30H40P.C6HCl5O/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;7-1-2(8)4(10)6(12)5(11)3(1)9/h11-19,21-26H,2-10,20,27H2,1H3;12H/q+1;/p-1 |
InChI-Schlüssel |
VVFSKDYUNWHJEO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


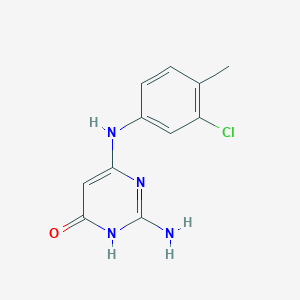
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
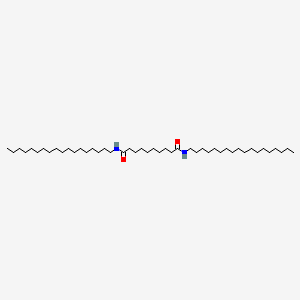
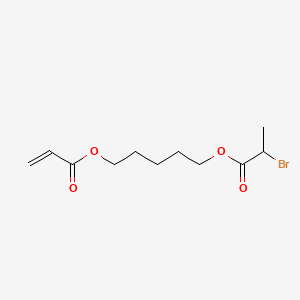
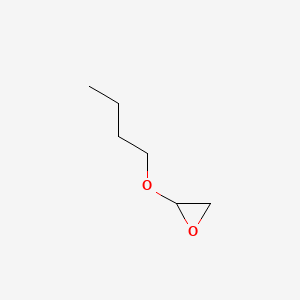
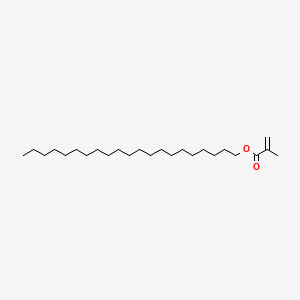
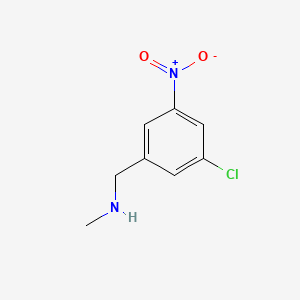
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

